molecular formula C16H18N4O B12941314 3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide CAS No. 827318-40-1

3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide

Cat. No.: B12941314
CAS No.: 827318-40-1
M. Wt: 282.34 g/mol
InChI Key: JFCBJKIZWMWIFW-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide is a complex organic compound that features both pyrazole and indole moieties. These structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole and indole rings, followed by coupling these rings with a butanamide moiety. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Pyrazol-1-yl)phenyl)-picolinamide: Shares the pyrazole moiety and exhibits similar catalytic properties.

    5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.

    Sulfur-containing pyrazoles: These compounds have additional sulfur atoms, which can alter their chemical and biological properties.

Uniqueness

N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide is unique due to its combined pyrazole and indole structures, which provide a distinct set of chemical and biological activities. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse therapeutic potentials compared to similar compounds.

Biological Activity

3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide is a compound that combines the structural motifs of indole and pyrazole, both known for their diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from a variety of research studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole and pyrazole derivatives through various organic reactions, including condensation and amide formation. The specific synthetic route can vary, but it generally includes the following steps:

  • Formation of Indole Derivative : The indole component is synthesized from starting materials like aniline derivatives through cyclization reactions.
  • Pyrazole Attachment : The pyrazole ring is introduced via nucleophilic substitution or coupling reactions with suitable precursors.
  • Amide Formation : Finally, the butanamide moiety is attached to complete the synthesis.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing indole and pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar motifs can inhibit cancer cell proliferation across various lines, including lung (A549), colon (HT-29), and breast (MCF-7) cancers. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AA549193.93Apoptosis induction
Compound BHT-290.34Tubulin polymerization inhibition
This compoundMDA-MB-231TBDTBD

Anti-inflammatory Effects

Compounds with indole and pyrazole structures have demonstrated anti-inflammatory activities by inhibiting key inflammatory mediators. This includes modulation of cytokine production and reduction of oxidative stress markers.

Antimicrobial Properties

The presence of both indole and pyrazole rings in the structure suggests potential antimicrobial activity. Studies have indicated that similar compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, making them candidates for further investigation in infectious disease treatment.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Indole-Pyrazole Derivatives : A series of compounds were synthesized and evaluated for their anticancer properties against multiple cell lines. Results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity profiles.
  • Evaluation of Anti-inflammatory Activity : Another study assessed the anti-inflammatory potential of similar derivatives through in vitro assays measuring cytokine levels in response to inflammatory stimuli.
  • Antimicrobial Screening : A comprehensive evaluation against various bacterial strains revealed that certain derivatives exhibited notable antibacterial effects, particularly against resistant strains.

Properties

CAS No.

827318-40-1

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

3-methyl-N-(2-pyrazol-1-yl-1H-indol-4-yl)butanamide

InChI

InChI=1S/C16H18N4O/c1-11(2)9-16(21)19-14-6-3-5-13-12(14)10-15(18-13)20-8-4-7-17-20/h3-8,10-11,18H,9H2,1-2H3,(H,19,21)

InChI Key

JFCBJKIZWMWIFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC2=C1C=C(N2)N3C=CC=N3

Origin of Product

United States

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